Benzoic acid--2,6-di(propan-2-yl)phenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid 2,6-diisopropyl-phenyl ester: is an organic compound that belongs to the ester class of chemicals It is derived from benzoic acid and 2,6-diisopropylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid 2,6-diisopropyl-phenyl ester typically involves the reaction of 2,6-diisopropylphenol with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of benzoic acid 2,6-diisopropyl-phenyl ester follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The industrial production may also involve additional purification steps, such as distillation or recrystallization, to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid 2,6-diisopropyl-phenyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters and amides
Scientific Research Applications
Benzoic acid 2,6-diisopropyl-phenyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid 2,6-diisopropyl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2,6-diisopropylphenol, which can then interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Phenyl benzoate: Another ester derived from benzoic acid and phenol.
2,6-Diisopropylphenyl acetate: An ester with similar structural features but different functional groups.
2,6-Diisopropylphenyl propionate: Another ester with a similar backbone but different acid component
Uniqueness: Its unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable in various scientific and industrial contexts .
Properties
CAS No. |
2005-09-6 |
---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] benzoate |
InChI |
InChI=1S/C19H22O2/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(20)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChI Key |
FWWZVJVOMUKVKV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.